Cas no 1006469-08-4 (1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]-)
![1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/1006469-08-4x500.png)
1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]-
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- インチ: 1S/C12H15N3/c1-10-4-3-5-11(8-10)9-13-12-6-7-15(2)14-12/h3-8H,9H2,1-2H3,(H,13,14)
- InChIKey: IENKMUFFWLDWCT-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=CC(NCC2=CC=CC(C)=C2)=N1
1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01012170-5g |
1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 95% | 5g |
¥8477.0 | 2023-02-27 | |
Enamine | EN300-167159-0.1g |
1-methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 0.1g |
$653.0 | 2023-05-24 | ||
Enamine | EN300-167159-0.5g |
1-methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 0.5g |
$713.0 | 2023-05-24 | ||
Enamine | EN300-167159-2.5g |
1-methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 2.5g |
$1454.0 | 2023-05-24 | ||
Enamine | EN300-167159-5.0g |
1-methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 5g |
$2152.0 | 2023-05-24 | ||
Enamine | EN300-167159-10.0g |
1-methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 10g |
$3191.0 | 2023-05-24 | ||
Enamine | EN300-167159-0.05g |
1-methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 0.05g |
$624.0 | 2023-05-24 | ||
Ambeed | A1056714-5g |
1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 95% | 5g |
$1235.0 | 2024-04-26 | |
Enamine | EN300-167159-0.25g |
1-methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 0.25g |
$683.0 | 2023-05-24 | ||
Enamine | EN300-167159-1.0g |
1-methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine |
1006469-08-4 | 1g |
$743.0 | 2023-05-24 |
1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- 関連文献
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]-に関する追加情報
Professional Introduction to 1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- (CAS No. 1006469-08-4)
1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 1006469-08-4, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The molecular framework of this compound incorporates a pyrazole core, which is a well-known scaffold in medicinal chemistry, known for its ability to interact with biological targets and modulate various physiological processes.
The structural uniqueness of 1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- lies in its substitution pattern, which includes a methyl group at the 1-position of the pyrazole ring and a N-substituent that is further modified with a (3-methylphenyl)methyl group. This specific arrangement not only contributes to the compound's distinct chemical properties but also opens up numerous possibilities for its application in drug design. The presence of aromatic rings and alkyl substituents enhances the lipophilicity of the molecule, making it potentially suitable for oral administration and improved bioavailability.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazole derivatives. The pyrazole core is known for its versatility in interacting with enzymes and receptors, making it a valuable component in the development of drugs targeting various diseases. Research studies have highlighted the importance of pyrazole derivatives in treating conditions such as inflammation, pain, and infectious diseases. The compound 1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]-, with its unique structural features, is being investigated for its potential role in these therapeutic areas.
One of the most promising applications of this compound is in the field of anti-inflammatory drug development. Inflammation is a complex biological response that involves multiple pathways and mediators. Pyrazole derivatives have shown promising results in modulating these pathways by inhibiting key enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase). The structural features of 1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]-, particularly the presence of aromatic rings and methyl groups, are believed to enhance its binding affinity to these enzymes, thereby potentially leading to more effective anti-inflammatory effects.
Additionally, this compound has shown potential in the treatment of pain disorders. Pain perception involves complex neural pathways and neurotransmitter systems. Pyrazole derivatives have been found to interact with these systems by modulating the activity of pain-related receptors such as TRPV1 (transient receptor potential vanilloid 1). The unique structural features of 1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- may contribute to its ability to interact with these receptors effectively, thereby providing relief from pain.
The pharmacokinetic properties of 1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- are also an area of interest for researchers. The compound's lipophilicity and solubility characteristics determine its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have shown that pyrazole derivatives can exhibit favorable pharmacokinetic properties when properly designed. The presence of aromatic rings and methyl groups in this compound may enhance its solubility in both lipophilic and aqueous environments, leading to improved bioavailability and therapeutic efficacy.
In conclusion, 1H-Pyrazol-3-amine, 1-methyl-N-[(3-methylphenyl)methyl]- (CAS No. 1006469-08-4) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable candidate for drug development targeting various diseases such as inflammation and pain. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacokinetic properties for therapeutic use. As our understanding of this compound continues to grow, it is expected to play an important role in the advancement of modern medicine.
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